molecular formula C24H34O7S2.2H3N<br>C24H40N2O7S2 B13790898 Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt CAS No. 67968-24-5

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt

Cat. No.: B13790898
CAS No.: 67968-24-5
M. Wt: 532.7 g/mol
InChI Key: KIOKXVASDICNIN-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is an organosulfur compound with the molecular formula C24H34O7S2.2H3N. It is a derivative of benzenesulfonic acid, where a dodecyl group and a sulfophenoxy group are attached to the benzene ring. This compound is commonly used as a surfactant due to its ability to lower the surface tension of water, making it useful in various industrial and cleaning applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt typically involves the sulfonation of dodecylbenzene. The process begins with the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) in a continuous reactor, such as a falling film reactor . The reaction conditions are carefully controlled to ensure complete sulfonation without over-sulfonation, which can lead to undesirable by-products.

Industrial Production Methods

In industrial settings, the sulfonation reaction is followed by neutralization with ammonia to form the diammonium salt. The product is then purified through various methods, including filtration and crystallization, to obtain the final compound in a high-purity form .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the preparation of biological buffers and as a detergent in protein purification.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Widely used in the formulation of cleaning agents, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in emulsifying oils and dispersing particles in aqueous solutions. The molecular targets include lipid membranes and hydrophobic surfaces, where it disrupts the interactions between hydrophobic molecules, leading to their dispersion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is unique due to its combination of a dodecyl group and a sulfophenoxy group, which enhances its surfactant properties compared to simpler sulfonic acid derivatives. The diammonium salt form also provides better solubility and stability in aqueous solutions .

Properties

CAS No.

67968-24-5

Molecular Formula

C24H34O7S2.2H3N
C24H40N2O7S2

Molecular Weight

532.7 g/mol

IUPAC Name

diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3

InChI Key

KIOKXVASDICNIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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